

# Spectroscopic and Synthetic Profile of 2-(4-Methylphenyl)acetohydrazide: A Technical Guide

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## Compound of Interest

Compound Name: 2-(4-Methylphenyl)acetohydrazide

Cat. No.: B1298582

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and predicted spectroscopic data for the compound **2-(4-Methylphenyl)acetohydrazide**. While experimental spectra for this specific molecule are not readily available in public databases, this document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics based on its chemical structure and data from analogous compounds. Detailed experimental protocols for its synthesis and spectroscopic analysis are also provided to facilitate further research and characterization.

## Chemical Structure and Properties

Chemical Name: **2-(4-Methylphenyl)acetohydrazide** Molecular Formula:  $C_9H_{12}N_2O$  Molecular

The image you are requesting does not exist or is no longer available.

imgur.com

Weight: 164.21 g/mol Structure:

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-(4-Methylphenyl)acetohydrazide**. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

**Table 1: Predicted  $^1\text{H}$  NMR Data (Solvent: DMSO- $d_6$ )**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~9.1	Singlet	1H	-NH- (Amide)
~7.1	Multiplet	4H	Aromatic protons
~4.2	Singlet	2H	-NH <sub>2</sub> (Hydrazine)
~3.3	Singlet	2H	-CH <sub>2</sub> - (Methylene)
~2.3	Singlet	3H	-CH <sub>3</sub> (Methyl)

**Table 2: Predicted  $^{13}\text{C}$  NMR Data (Solvent: DMSO- $d_6$ )**

Chemical Shift ( $\delta$ , ppm)	Assignment
~169	C=O (Carbonyl)
~136	Aromatic C (quaternary, attached to CH <sub>3</sub> )
~133	Aromatic C (quaternary, attached to CH <sub>2</sub> )
~129	Aromatic CH
~128	Aromatic CH
~40	-CH <sub>2</sub> - (Methylene)
~21	-CH <sub>3</sub> (Methyl)

**Table 3: Predicted IR Absorption Bands**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3350-3200	Strong, Broad	N-H stretching (amide and hydrazine)
3100-3000	Medium	Aromatic C-H stretching
3000-2850	Medium	Aliphatic C-H stretching
~1650	Strong	C=O stretching (amide I)
~1610	Medium	N-H bending (amide II)
1500-1400	Medium	Aromatic C=C stretching

**Table 4: Predicted Mass Spectrometry Fragmentation**

m/z	Interpretation
164	[M] <sup>+</sup> (Molecular ion)
133	[M - NHNH <sub>2</sub> ] <sup>+</sup>
105	[CH <sub>3</sub> C <sub>6</sub> H <sub>4</sub> CH <sub>2</sub> ] <sup>+</sup>
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

## Experimental Protocols

### Synthesis of 2-(4-Methylphenyl)acetohydrazide

A common method for the synthesis of acetohydrazides is the reaction of a corresponding ester with hydrazine hydrate.

Materials:

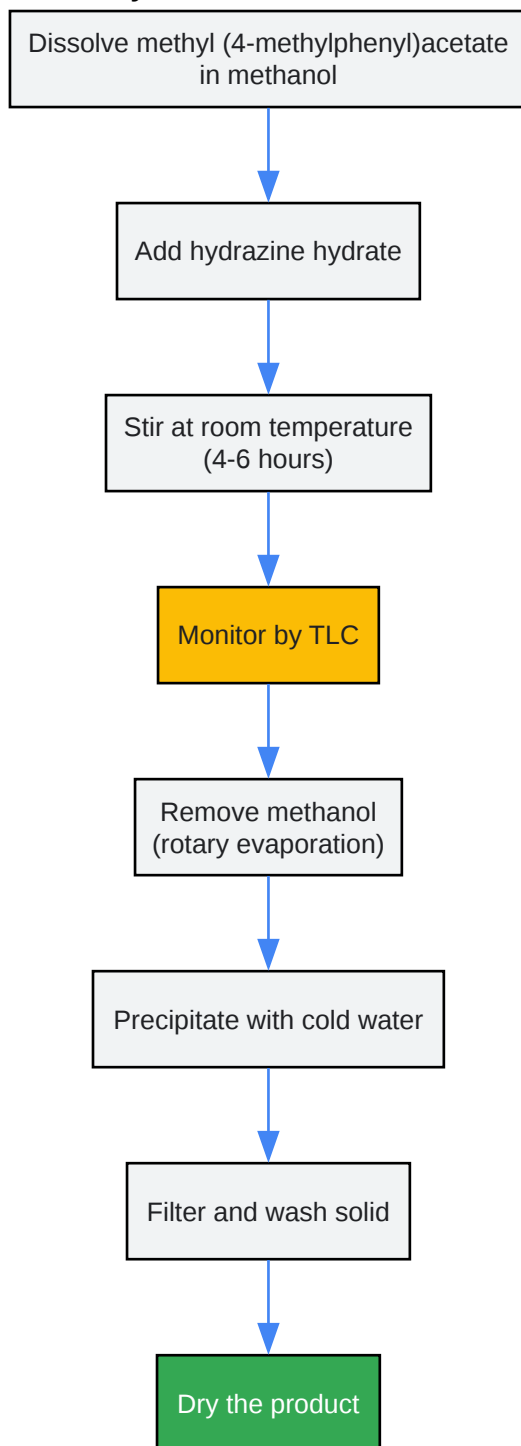
- Methyl (4-methylphenyl)acetate
- Hydrazine hydrate (80% or higher)
- Methanol

- Distilled water

Procedure:

- Dissolve methyl (4-methylphenyl)acetate in methanol in a round-bottom flask.
- Add an excess of hydrazine hydrate to the solution.
- Stir the reaction mixture at room temperature for 4-6 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
- Add cold distilled water to the residue to precipitate the solid product.
- Collect the precipitate by vacuum filtration and wash with cold distilled water.
- Dry the product in a desiccator. Recrystallization from an appropriate solvent (e.g., ethanol/water mixture) can be performed for further purification.

## Synthesis Workflow



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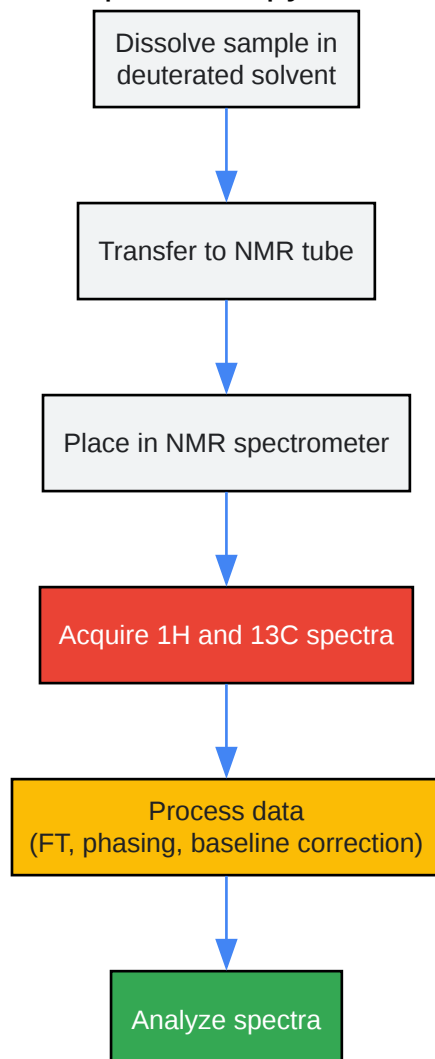
Caption: Synthesis workflow for **2-(4-Methylphenyl)acetohydrazide**.

## Spectroscopic Analysis Protocols

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO- $d_6$ ,  $CDCl_3$ ) in an NMR tube.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- $^1H$  NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
  - Process the data with Fourier transformation, phase correction, and baseline correction.
- $^{13}C$  NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum.
  - Typical parameters: pulse angle 30-45°, longer acquisition time and relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of  $^{13}C$ .

## NMR Spectroscopy Workflow



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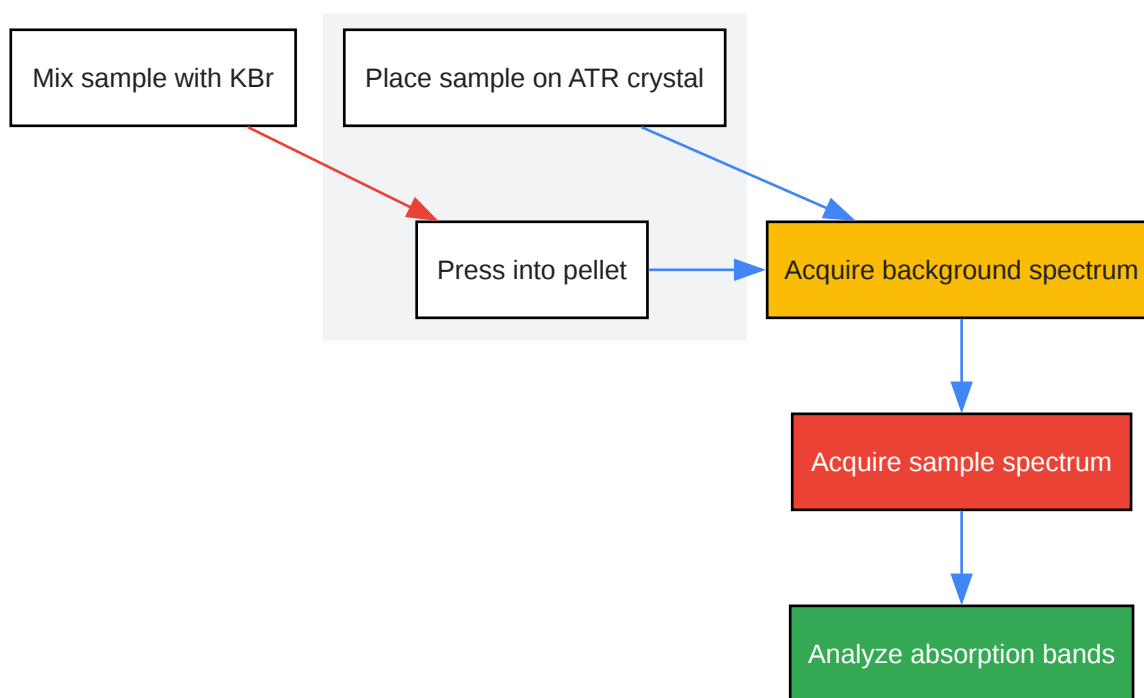
Caption: General workflow for NMR spectroscopic analysis.

## 2. Infrared (IR) Spectroscopy

- Sample Preparation:
  - Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
  - Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Acquisition:
  - Record a background spectrum of the empty sample compartment or clean ATR crystal.
  - Record the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
  - The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

### FTIR Spectroscopy Workflow



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Caption: Workflow for FTIR spectroscopic analysis.

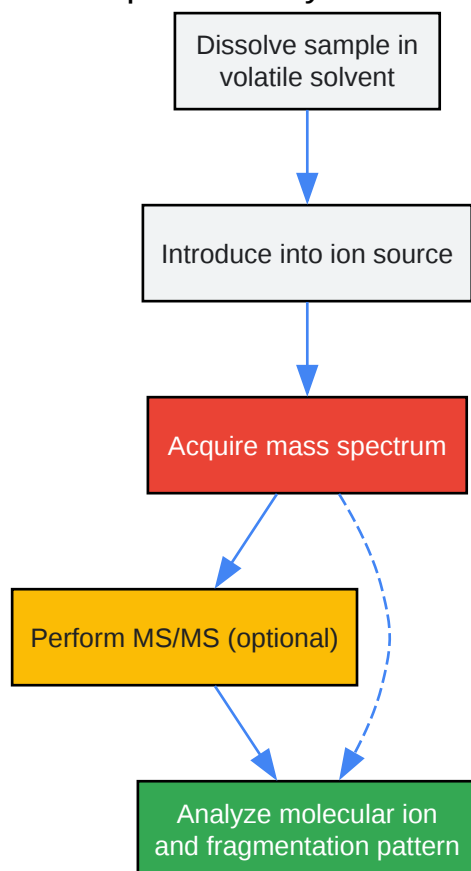
### 3. Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).



- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
- Acquisition:
  - Introduce the sample into the ion source.
  - Acquire the mass spectrum over a suitable  $m/z$  range (e.g., 50-500).
  - For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak to observe fragmentation patterns.

### Mass Spectrometry Workflow



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Caption: General workflow for mass spectrometric analysis.

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